3-Bromo-4-(cyclohexylmethoxy)oxolane
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Overview
Description
3-Bromo-4-(cyclohexylmethoxy)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . It is characterized by the presence of a bromine atom, a cyclohexylmethoxy group, and an oxolane ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .
Preparation Methods
The synthesis of 3-Bromo-4-(cyclohexylmethoxy)oxolane typically involves the reaction of 3-bromooxolane with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The exact methods and conditions used can vary depending on the scale of production and the specific requirements of the application .
Chemical Reactions Analysis
3-Bromo-4-(cyclohexylmethoxy)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction Reactions: The compound can be reduced to form corresponding oxolane derivatives with lower oxidation states.
Scientific Research Applications
3-Bromo-4-(cyclohexylmethoxy)oxolane has several applications in scientific research, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, particularly those containing oxolane rings.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexylmethoxy)oxolane depends on the specific application and the target moleculeThe exact pathways involved can vary depending on the specific context and the nature of the target molecule .
Comparison with Similar Compounds
3-Bromo-4-(cyclohexylmethoxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-methoxyoxolane: This compound is similar in structure but lacks the cyclohexyl group.
4-(Cyclohexylmethoxy)oxolane: This compound lacks the bromine atom and may have different reactivity and applications compared to this compound.
The presence of the bromine atom and the cyclohexyl group in this compound makes it unique and can influence its reactivity and applications in various ways .
Properties
Molecular Formula |
C11H19BrO2 |
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Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylmethoxy)oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h9-11H,1-8H2 |
InChI Key |
CMQSNIJKVSVQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2COCC2Br |
Origin of Product |
United States |
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